![molecular formula C5H10N2O5S2 B12552945 (E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine CAS No. 189882-02-8](/img/structure/B12552945.png)
(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine is a compound with a unique structure that includes sulfur, nitrogen, and oxygen atoms. It is derived from L-cysteine, an amino acid that plays a crucial role in various biological processes. The compound’s structure allows it to participate in a variety of chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine typically involves the reaction of L-cysteine with sulfonyl chloride derivatives under controlled conditions. The reaction is carried out in an aqueous or organic solvent, with the pH carefully adjusted to facilitate the formation of the desired product. The reaction temperature and time are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants. Purification steps, including crystallization and filtration, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoamino group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted cysteine derivatives.
Scientific Research Applications
(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antioxidant properties and potential use in treating oxidative stress-related diseases.
Industry: Utilized in the production of pharmaceuticals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine involves its interaction with cellular components. The compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It may also interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds containing the sulfonamide group, known for their antibacterial properties.
Sulfoximines: Sulfur-containing compounds with diverse biological activities.
Sulfonimidates: Organosulfur compounds used as intermediates in organic synthesis.
Uniqueness
(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine is unique due to its specific structure, which combines the properties of L-cysteine with the sulfoamino group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
189882-02-8 |
|---|---|
Molecular Formula |
C5H10N2O5S2 |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
(2R)-3-sulfanyl-2-[1-(sulfoamino)ethylideneamino]propanoic acid |
InChI |
InChI=1S/C5H10N2O5S2/c1-3(7-14(10,11)12)6-4(2-13)5(8)9/h4,13H,2H2,1H3,(H,6,7)(H,8,9)(H,10,11,12)/t4-/m0/s1 |
InChI Key |
OHCOHZJTSHBMSV-BYPYZUCNSA-N |
Isomeric SMILES |
CC(=N[C@@H](CS)C(=O)O)NS(=O)(=O)O |
Canonical SMILES |
CC(=NC(CS)C(=O)O)NS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


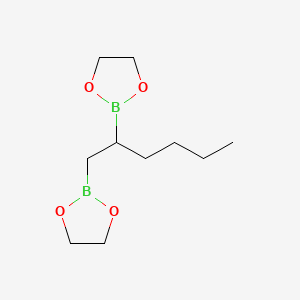

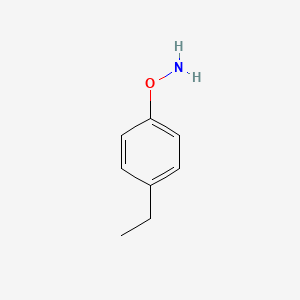
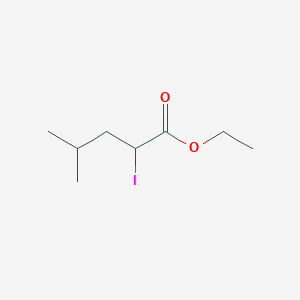
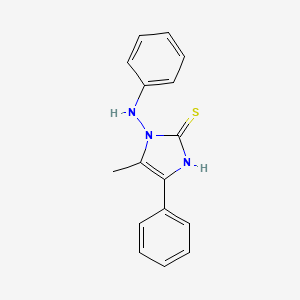
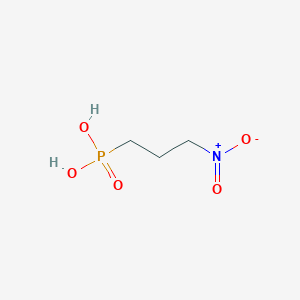
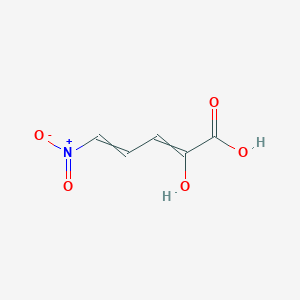


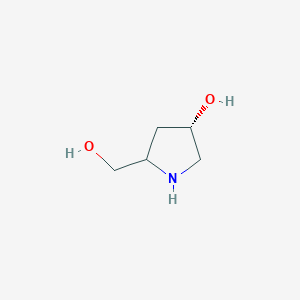
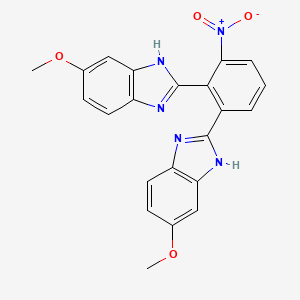
![({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B12552943.png)
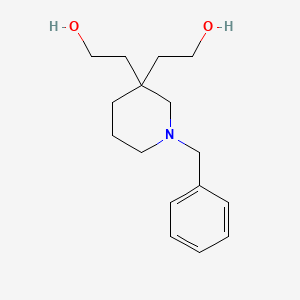
![1-Chloro-4-[chloro(diethoxy)methyl]benzene](/img/structure/B12552958.png)
